3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide
Overview
Description
CPT-157633 is a difluoro-phosphonomethyl phenylalanine derivative that acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). This compound has garnered attention for its ability to prevent glucose intolerance induced by binge drinking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPT-157633 involves the derivatization of phenylalanine with difluoro-phosphonomethyl groups. The reaction conditions typically require a controlled environment with specific reagents to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of CPT-157633 follows stringent protocols to maintain high purity levels. The compound is synthesized in a controlled environment, ensuring that the reaction conditions are optimal for large-scale production .
Chemical Reactions Analysis
Types of Reactions
CPT-157633 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenylalanine backbone.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the phenylalanine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and catalysts like palladium on carbon are used for substitution reactions.
Major Products
Scientific Research Applications
CPT-157633 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its inhibitory effects on PTP1B.
Biology: Investigated for its role in preventing glucose intolerance and hypothalamic inflammation induced by binge drinking.
Medicine: Potential therapeutic applications in treating conditions related to insulin resistance and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic pathways
Mechanism of Action
CPT-157633 exerts its effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). This enzyme is a negative regulator of insulin signaling. By inhibiting PTP1B, CPT-157633 enhances insulin signaling, thereby preventing glucose intolerance. The compound also alleviates hypothalamic inflammation, which is a contributing factor to insulin resistance .
Comparison with Similar Compounds
Similar Compounds
CPT-157634: Another PTP1B inhibitor with similar inhibitory effects but different structural modifications.
CPT-157635: A derivative with enhanced solubility and bioavailability compared to CPT-157633.
Uniqueness
CPT-157633 stands out due to its high potency and specificity in inhibiting PTP1B. Its ability to prevent glucose intolerance induced by binge drinking makes it a unique candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
[[2-bromo-4-[(2S)-2-(methanesulfonamido)-3-(methylamino)-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF2N2O6PS/c1-16-11(18)10(17-25(2,22)23)6-7-3-4-8(9(13)5-7)12(14,15)24(19,20)21/h3-5,10,17H,6H2,1-2H3,(H,16,18)(H2,19,20,21)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQLTLSVIWPPQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF2N2O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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